![molecular formula C18H32O4 B2590026 1,3-Diethyl 2-undecylidenepropanedioate CAS No. 1314006-44-4](/img/structure/B2590026.png)
1,3-Diethyl 2-undecylidenepropanedioate
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Description
1,3-Diethyl 2-undecylidenepropanedioate (DUDP) is an organosulfur compound that has been used in a number of scientific research applications. DUDP has shown promise in a variety of areas, including as an antioxidant, as a chemical reagent, and as a catalyst.
Scientific Research Applications
Push–Pull Chromophores
Push–pull chromophores are molecules where electron donor and acceptor groups are connected through a π-conjugated system. These compounds find applications in material science due to their unique properties, including color, electrochemical behavior, photochemistry, solvatochromism, and nonlinear optical (NLO) properties. The 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ring, derived from thiobarbituric acid, has been extensively employed as an electron-withdrawing moiety in push–pull chromophores .
Butadiene Dyes
The compound 1,3-Diethyl 2-undecylidenepropanedioate serves as a precursor for butadiene dyes. Specifically, it contributes to the synthesis of two donor-acceptor butadienes:
These dyes exhibit interesting optical properties and have potential applications in optoelectronic devices and sensors .
Biological Activity
While research on this specific compound is limited, related indole derivatives have shown diverse biological activities. For instance, indole-3-acetic acid (a derivative of indole) acts as a plant hormone produced during tryptophan degradation in higher plants. Investigating the biological potential of 1,3-Diethyl 2-undecylidenepropanedioate and its derivatives could reveal novel applications in pharmacology and medicine .
properties
IUPAC Name |
diethyl 2-undecylidenepropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h15H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBXZSGPFEYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-undecylidenepropanedioate |
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